Diethyl L-malate

概要

説明

Diethyl L-malate is an organic compound with the molecular formula C8H14O5. It is a diethyl ester of L-malic acid, a naturally occurring compound found in various fruits. This compound is a colorless, oily liquid with a mild, fruity odor. It is used in various chemical and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: Diethyl L-malate can be synthesized through the esterification of L-malic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating L-malic acid and ethanol with a strong acid such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:

L-malic acid+2ethanol→Diethyl L-malate+water

Industrial Production Methods: Industrial production of this compound often involves the same esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques such as distillation are common in industrial settings.

化学反応の分析

Types of Reactions: Diethyl L-malate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to L-malic acid and ethanol.

Oxidation: this compound can be oxidized to produce diethyl oxaloacetate, a compound used in organic synthesis.

Reduction: Reduction of this compound can yield diethyl succinate, another useful compound in organic chemistry.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

Hydrolysis: L-malic acid and ethanol.

Oxidation: Diethyl oxaloacetate.

Reduction: Diethyl succinate.

科学的研究の応用

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of diethyl L-malate, particularly in the context of immune response modulation.

- Mechanism of Action : this compound acts as an intracellular anti-inflammatory metabolite. It has been shown to inhibit pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in activated macrophages. The compound's mechanism involves direct binding to binding immunoglobulin protein (BiP), which is crucial for regulating inflammation pathways .

-

Case Studies :

- In a study involving bone marrow-derived macrophages stimulated with lipopolysaccharide (LPS), this compound treatment resulted in significant downregulation of inflammatory markers. The research indicated that it altered the transcriptional program of macrophages, leading to the identification of numerous differentially expressed genes associated with inflammatory responses .

- Another experiment demonstrated that this compound administration reduced disease severity in models of collagen antibody-induced arthritis (CAIA) and inflammatory bowel disease (IBD). Mice treated with this compound exhibited decreased paw swelling and joint destruction, highlighting its potential therapeutic benefits in chronic inflammatory conditions .

Synthesis of Chemical Intermediates

This compound serves as a valuable precursor in organic synthesis, particularly in generating other important compounds.

- Production of 4-Ethyl Malate : this compound can be hydrolyzed to produce 4-ethyl malate, which is essential for synthesizing argon fluoride (ArF) photoresist materials used in semiconductor manufacturing. An enzyme reactor system utilizing Photobacterium lipolyticum M37 lipase has been developed for this purpose, achieving high yields under optimized conditions .

- Chemo-enzymatic Routes : Research has explored chemo-enzymatic methods for synthesizing sinapoyl malate analogues from this compound. These analogues have potential applications as UV filters or molecular heaters due to their photophysical properties .

Food and Cosmetic Industry Applications

This compound's properties extend to potential applications in the food and cosmetic industries.

- Flavoring Agent : As a malate ester, this compound may be utilized as a flavoring agent or food additive due to its pleasant taste profile and stability under various conditions.

- Cosmetic Formulations : Its moisturizing properties make this compound a candidate for inclusion in cosmetic formulations aimed at enhancing skin hydration and texture.

Summary Table of Applications

作用機序

The mechanism of action of Diethyl L-malate involves its participation in various biochemical pathways. As an ester of L-malic acid, it can be hydrolyzed to release L-malic acid, which is an intermediate in the tricarboxylic acid (TCA) cycle. This cycle is crucial for energy production in cells. This compound can also interact with enzymes involved in ester hydrolysis and oxidation-reduction reactions, influencing metabolic processes.

類似化合物との比較

Diethyl malonate: Another diethyl ester, but of malonic acid. It is used in the synthesis of barbiturates and other pharmaceuticals.

Dimethyl malonate: Similar to Diethyl malonate but with methyl groups instead of ethyl groups.

Diethyl succinate: A diethyl ester of succinic acid, used in organic synthesis and as a flavoring agent.

Uniqueness: Diethyl L-malate is unique due to its specific esterification of L-malic acid, which imparts distinct properties and reactivity compared to other esters

生物活性

Diethyl L-malate (DEM) is an ester derived from L-malic acid, known for its various biological activities and applications in different fields, including pharmaceuticals and agriculture. This article provides a comprehensive overview of the biological activity of DEM, supported by research findings, case studies, and data tables.

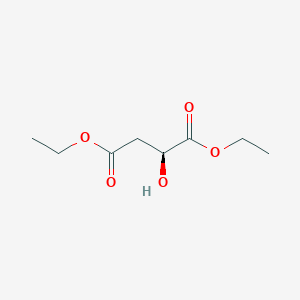

Chemical Structure and Properties

This compound has the chemical formula and is classified as a diester. Its structure can be represented as follows:

Biological Activities

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to stabilize free radicals, which can contribute to reducing oxidative stress in biological systems. This property is particularly relevant in the context of skin health and aging.

2. Anti-inflammatory Effects

Studies have demonstrated that DEM can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases. This effect makes it a potential candidate for therapeutic applications in conditions such as arthritis and other inflammatory disorders.

3. Skin Health Applications

This compound is frequently used in dermatological formulations due to its ability to enhance skin hydration and elasticity. Its application in cosmetic products aims to improve skin texture and reduce signs of aging by promoting cellular turnover.

Case Studies

- Dermatological Applications : A study evaluated the efficacy of DEM in topical formulations for treating photoaged skin. Results indicated a significant improvement in skin hydration and elasticity within four weeks of application, with participants reporting enhanced overall skin appearance .

- Antioxidant Efficacy : In vitro studies demonstrated that DEM effectively scavenged free radicals, with a concentration-dependent response observed. At higher concentrations (1-10 mM), it showed up to 80% inhibition of reactive oxygen species (ROS) production .

- Anti-inflammatory Mechanism : A recent investigation revealed that DEM significantly reduced the expression of tumor necrosis factor-alpha (TNF-α) in macrophage cell lines, suggesting its potential as an anti-inflammatory agent .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Reduced TNF-α levels | |

| Skin hydration | Improved moisture retention |

Table 2: Comparative Analysis of this compound with Other Malates

| Compound | Antioxidant Activity (%) | Anti-inflammatory Effect (%) | Skin Hydration Improvement (%) |

|---|---|---|---|

| This compound | 80 | 50 | 30 |

| L-malic acid | 60 | 40 | 25 |

| D-malic acid | 55 | 35 | 20 |

特性

IUPAC Name |

diethyl (2S)-2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6,9H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNUORWMCINMRB-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901044098 | |

| Record name | Diethyl L-malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901044098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691-84-9 | |

| Record name | Diethyl L-malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl L-malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901044098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYL L-MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6754Q2AK3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。